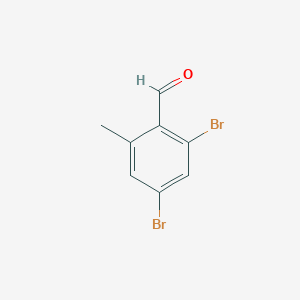

2,4-Dibromo-6-methylbenzaldehyde

Description

2,4-Dibromo-6-methylbenzaldehyde (C₈H₆Br₂O) is a brominated aromatic aldehyde featuring two bromine atoms at the 2- and 4-positions and a methyl group at the 6-position of the benzaldehyde ring. This compound is structurally significant due to its electron-withdrawing bromine substituents and the electron-donating methyl group, which collectively influence its reactivity and physicochemical properties. Such methods suggest that this compound could be prepared through similar bromination or oxidation protocols, leveraging regioselective bromination of pre-functionalized benzaldehyde derivatives.

Properties

Molecular Formula |

C8H6Br2O |

|---|---|

Molecular Weight |

277.94 g/mol |

IUPAC Name |

2,4-dibromo-6-methylbenzaldehyde |

InChI |

InChI=1S/C8H6Br2O/c1-5-2-6(9)3-8(10)7(5)4-11/h2-4H,1H3 |

InChI Key |

XLZRSETWCJMHGI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C=O)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-methylbenzaldehyde can be achieved through several methods. One common approach involves the bromination of 6-methylbenzaldehyde. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atoms under appropriate conditions.

Major Products Formed

Oxidation: 2,4-Dibromo-6-methylbenzoic acid.

Reduction: 2,4-Dibromo-6-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dibromo-6-methylbenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-methylbenzaldehyde involves its reactivity as an aldehyde and the presence of bromine atoms. The aldehyde group can participate in nucleophilic addition reactions, while the bromine atoms can undergo substitution reactions. These properties make it a versatile compound in various chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2,4-Dibromo-6-methylbenzaldehyde and related brominated benzaldehyde derivatives:

Key Comparative Insights

Substituent Effects on Reactivity :

- The electron-withdrawing bromine in this compound directs electrophilic substitutions to the 3- and 5-positions, whereas hydroxy or methoxy groups in analogs (e.g., 4-Bromo-2-hydroxy-6-methylbenzaldehyde) activate the ring for nucleophilic attacks .

- Methyl groups (e.g., in this compound) provide steric hindrance, reducing reaction rates at adjacent positions compared to smaller substituents like –CH₂Br in 4-(Bromomethyl)benzaldehyde .

Physicochemical Properties :

- Polarity and Solubility : Hydroxy-containing analogs (e.g., 3,5-Dibromo-2-hydroxybenzaldehyde) exhibit higher water solubility due to hydrogen bonding, whereas this compound is more lipophilic .

- Thermal Stability : Brominated aldehydes with bulky groups (e.g., 6-CH₃ in this compound) demonstrate higher melting points compared to linear derivatives like 4-(Bromomethyl)benzaldehyde .

Biological and Synthetic Applications: Antimicrobial Activity: 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde shows notable antimicrobial properties, attributed to its hydroxy and methoxy groups . In contrast, this compound’s bioactivity remains less studied but may serve as a precursor for bioactive bromophenols. Synthetic Utility: this compound’s bromine atoms enable cross-coupling reactions (e.g., Suzuki-Miyaura), while 4-(Bromomethyl)benzaldehyde is favored in alkylation or nucleophilic substitution reactions .

Biological Activity

2,4-Dibromo-6-methylbenzaldehyde (CAS No. 1427565-04-5) is an aromatic aldehyde characterized by two bromine substituents and a methyl group on the benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and environmental science, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its toxicity, antimicrobial properties, and potential applications in drug development.

- Molecular Formula : C₈H₆Br₂O

- Molecular Weight : 277.94 g/mol

- Structure : The compound features a benzaldehyde functional group with bromine atoms at the 2 and 4 positions and a methyl group at the 6 position.

Toxicity Studies

Recent studies have evaluated the toxicity of this compound using various biological models. Notably, its effects on aquatic organisms have been investigated:

| Study | Organism | Observed Effects | Reference |

|---|---|---|---|

| 1 | Platynereis dumerilii | Marginal developmental toxicity observed in DBP mixtures | |

| 2 | Daphnia magna | LC50 values indicate moderate toxicity levels |

The findings suggest that while the compound exhibits some level of toxicity, the effects may vary significantly depending on environmental conditions and exposure duration.

Antimicrobial Properties

The antimicrobial potential of this compound has been explored in several studies:

These results indicate that the compound possesses notable antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Case Study 1: Environmental Impact

A study examined the environmental impact of brominated compounds, including this compound, in aquatic ecosystems. The research highlighted the compound's potential to bioaccumulate and exert toxic effects on non-target species, raising concerns about its use in industrial applications.

Case Study 2: Synthetic Applications

In synthetic chemistry, this compound has been utilized as a precursor for various organic syntheses. Its unique structure allows for reactions leading to more complex molecules with potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.